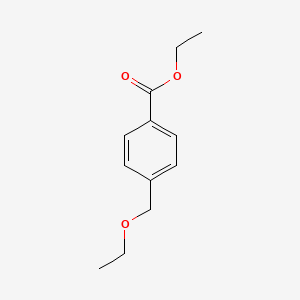

Ethyl 4-(ethoxymethyl)benzoate

Overview

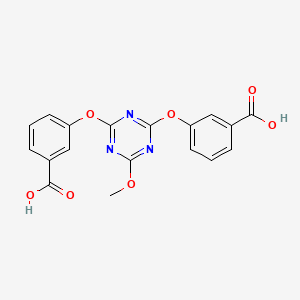

Description

Ethyl 4-(ethoxymethyl)benzoate is a chemical compound with the CAS Number: 133017-02-4 . It has a molecular weight of 208.26 . It is a liquid at room temperature and should be stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of Ethyl 4-(ethoxymethyl)benzoate can be achieved from Methyl 4-(Bromomethyl) benzoate and ethyl alcohol using FeSO4 as a recoverable and reusable mediator . This method is described without the use of base and cosolvent under mild conditions . The reaction is monitored by thin-layer chromatography (TLC) and once the benzyl bromide disappears, the reaction mixture is cooled to room temperature . The FeSO4 is then removed by filtration, and the residue is washed with cold ethanol . The resulting product is a colorless liquid .Molecular Structure Analysis

The molecular structure of Ethyl 4-(ethoxymethyl)benzoate is represented by the Inchi Code: 1S/C12H16O3/c1-3-14-9-10-5-7-11 (8-6-10)12 (13)15-4-2/h5-8H,3-4,9H2,1-2H3 . The InChI key is GWYFRLIJNSJBCT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-(ethoxymethyl)benzoate is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications

Chemical Properties and Storage

Ethyl 4-(ethoxymethyl)benzoate is a liquid compound with a molecular weight of 208.26 . It is stored at a temperature between 2-8°C . The compound has a CAS Number of 133017-02-4 .

Crystal Structure Analysis

The crystal structure of Ethyl 4-(ethoxymethyl)benzoate has been studied . The compound crystallizes with three molecules in the asymmetric unit . The molecules differ in the conformation related to the ethoxy group and in the orientation of the two phenyl rings .

Conformational Flexibility

The conformational flexibility of Ethyl 4-(ethoxymethyl)benzoate is an area of interest . The ethoxy group and the orientation of the phenyl rings contribute to the conformational freedom of this molecule .

Synthesis

Ethyl 4-(ethoxymethyl)benzoate can be synthesized by refluxing a mixture of ethyl-4-hydroxybenzoate and 4-methylbenzylbromide in acetone over anhydrous potassium carbonate .

Esterification

Ethyl 4-(ethoxymethyl)benzoate, being an ester, can be used in esterification reactions . For example, the formation of ethyl benzoate was implemented through esterification of benzoic acid with ethanol over an acidic cation-exchange resin .

Hydrolysis

As an ester, Ethyl 4-(ethoxymethyl)benzoate can undergo hydrolysis . This property can be utilized in various chemical reactions and processes .

Safety and Hazards

Ethyl 4-(ethoxymethyl)benzoate is associated with several hazard statements including H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

ethyl 4-(ethoxymethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-9-10-5-7-11(8-6-10)12(13)15-4-2/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYFRLIJNSJBCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732596 | |

| Record name | Ethyl 4-(ethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

133017-02-4 | |

| Record name | Ethyl 4-(ethoxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3347324.png)

![Pyrimido[4,5-b]indolizine-10-carbonitrile, 1,4,6,7,8,9-hexahydro-4-oxo-](/img/structure/B3347344.png)

![1,2-Dihydrocyclobuta[b]quinoline](/img/structure/B3347359.png)

![4-Thiazolidinone, 5-[(5-nitro-2-furanyl)methylene]-2-thioxo-](/img/structure/B3347377.png)